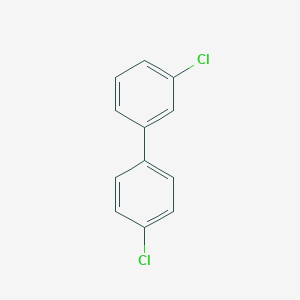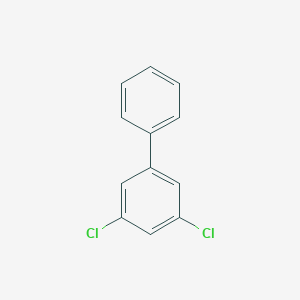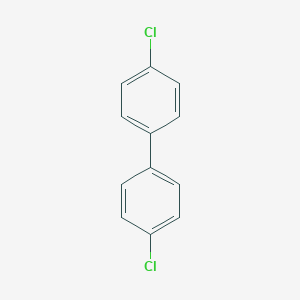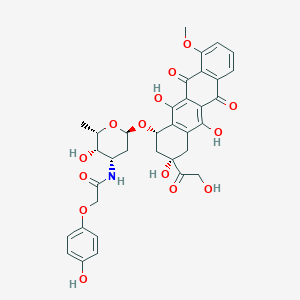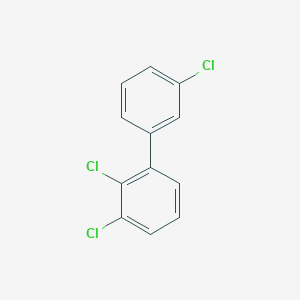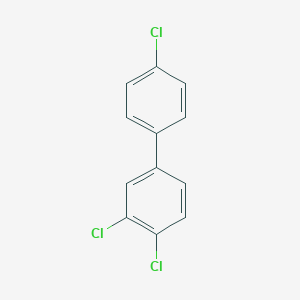
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a cycloheptane ring, and an ester linkage with (E)-2-butenedioate, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate typically involves a multi-step process. One common method includes the esterification of cycloheptaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with (E)-2-butenedioic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cycloheptaneacetic acid derivatives.
Reduction: 2-(Dimethylamino)ethyl cycloheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological molecules. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The cycloheptane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in the ester linkage and overall structure.
Cycloheptaneacetic acid derivatives: Similar in the cycloheptane ring but lack the dimethylamino group.
(E)-2-Butenedioic acid esters: Contain the (E)-2-butenedioate moiety but differ in the attached functional groups.
Uniqueness
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate is unique due to its combination of a dimethylamino group, a cycloheptane ring, and an (E)-2-butenedioate ester linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
129320-13-4 |
|---|---|
Fórmula molecular |
C13H25NO2.C4H4O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
Sinónimos |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


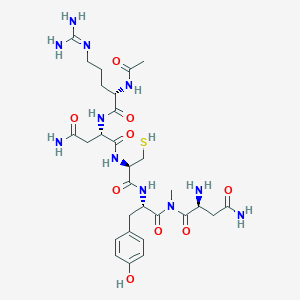
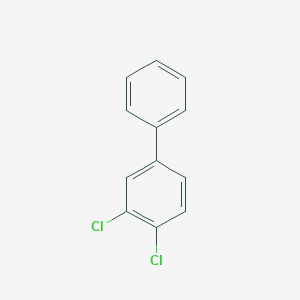
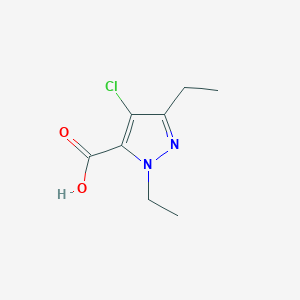
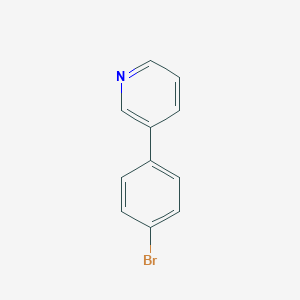
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
